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molecular formula C9H11ClO4S B1613597 4-(2-Methoxyethoxy)benzenesulfonyl chloride CAS No. 204072-53-7

4-(2-Methoxyethoxy)benzenesulfonyl chloride

Cat. No. B1613597
M. Wt: 250.7 g/mol
InChI Key: QGHZEYHFQCDRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06858628B2

Procedure details

Methylsulfoxide (400 mL) is cooled with an ice/water bath with mechanical stirring and charged with potassium hydroxide pellets (118.2 g, 2.11 mole) followed by phenol (94.1 g, 0.70 mole) and then 2-bromoethylmethyl ether (86 mL, 0.9 mole) is added at a rapid dripping rate. The mixture is stirred for 15 min., warmed to room temperature and then stirred for 2 hrs. It is then diluted with 1 L of ice/water and extracted 2 times with CH2Cl2. The combined organic layers were then dried over MgSO4, filtered and evaparated The yield is in excess of 100% so it is taken in CHCl3 and washed 2 times with water and 1 time with brine. This organic layer was processed similarly and the concentrate was taken in 1.1 L of CH2Cl2 in a mechanically stirred flask 5 L flask. Chlorosulfonic acid (140 mL, 2.1 mole) is added dropwise causing slight warming A heavy precipitate is observed after addition of half of the reagent, so the mixture is diluted with 1.1 L of additional CH2Cl2. The resulting mixture is allowed to stir at rt for 16 hrs. It is then poured onto ˜2 L of ice/water. The layers are separated and the aqueous layer is extracted two times with CH2Cl2. The combined organic layers are then combined, dried over MgSO4, filtered and evaparated to give the desired material which is sufficiently pure to carry forward without purification. ESI MS: m/z (rel intensity) 247.1 (M++H, 35), 264.1 (M++NH3, 100), 269.0 (M++Na, 45).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
94.1 g
Type
reactant
Reaction Step Two
Quantity
86 mL
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Six
Quantity
1.1 L
Type
solvent
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[OH-].[K+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.Br[CH2:11][CH2:12][O:13][CH3:14].[Cl:15][S:16](O)(=[O:18])=[O:17]>C(Cl)Cl.CS(C)=O>[CH3:14][O:13][CH2:12][CH2:11][O:9][C:3]1[CH:8]=[CH:7][C:6]([S:16]([Cl:15])(=[O:18])=[O:17])=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
94.1 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Three
Name
Quantity
86 mL
Type
reactant
Smiles
BrCCOC
Step Four
Name
Quantity
140 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Step Five
Name
ice water
Quantity
2 L
Type
reactant
Smiles
Step Six
Name
ice water
Quantity
1 L
Type
solvent
Smiles
Step Seven
Name
Quantity
1.1 L
Type
solvent
Smiles
C(Cl)Cl
Step Eight
Name
Quantity
400 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with mechanical stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred for 15 min.
Duration
15 min
STIRRING
Type
STIRRING
Details
stirred for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted 2 times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were then dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed 2 times with water and 1 time with brine
TEMPERATURE
Type
TEMPERATURE
Details
causing slight warming A heavy precipitate
ADDITION
Type
ADDITION
Details
after addition of half of the reagent
STIRRING
Type
STIRRING
Details
to stir at rt for 16 hrs
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted two times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C(C=C1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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